n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide

Lipophilicity Drug-likeness Permeability

N-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide (CAS 78711-25-8) is a dihydropyrimidine-based acetamide characterized by a 6-diethoxymethyl substituent. It serves as a versatile synthetic intermediate and a protected aldehyde equivalent within the 4-oxo-1,4-dihydropyrimidine scaffold.

Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
CAS No. 78711-25-8
Cat. No. B15217901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide
CAS78711-25-8
Molecular FormulaC11H17N3O4
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCCOC(C1=CC(=O)NC(=N1)NC(=O)C)OCC
InChIInChI=1S/C11H17N3O4/c1-4-17-10(18-5-2)8-6-9(16)14-11(13-8)12-7(3)15/h6,10H,4-5H2,1-3H3,(H2,12,13,14,15,16)
InChIKeyCHYNEZDTWYCBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide (CAS 78711-25-8) Procurement & Differentiation Guide


N-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide (CAS 78711-25-8) is a dihydropyrimidine-based acetamide characterized by a 6-diethoxymethyl substituent. It serves as a versatile synthetic intermediate and a protected aldehyde equivalent within the 4-oxo-1,4-dihydropyrimidine scaffold [1]. Unlike many in-class analogs, this compound features a distinctive balance of physicochemical properties—moderate lipophilicity (LogP 0.87), a topological polar surface area (PSA) of 93.31 Ų, and a molecular weight of 255.27 g/mol —that directly influence its suitability for various research and industrial workflows.

Why N-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide Cannot Be Replaced by Generic Analogs


Generic substitution among dihydropyrimidine acetamides is unreliable due to the profound impact of the 6-position substituent on key physicochemical properties. For instance, replacing the diethoxymethyl group with a phenylbutyl chain (CAS 7752-63-8) increases LogP from 0.87 to 3.44, drastically altering membrane permeability and solubility profiles . Conversely, substituting it with a free formyl group (CAS 60656-63-5) reduces LogP to -1.4, compromising passive diffusion potential [1]. Even a seemingly minor change to a dimethoxymethyl acetal can shift molecular weight and hydrogen-bonding capacity, affecting crystallization and reactivity. Such variability means that assays, synthetic routes, or formulations optimized for the target compound cannot simply accept an in-class analog without risking significant performance deviations.

Quantitative Differentiation Evidence for N-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide


Lipophilicity (LogP) Differentiation: Target Compound Occupies an Optimal Intermediate Range Relative to Key Analogs

The target compound exhibits a calculated LogP of 0.87, positioning it in a favorable intermediate lipophilicity range (0–3) commonly associated with balanced solubility and passive membrane permeability. In contrast, the 5-phenylbutyl analog (CAS 7752-63-8) is significantly more lipophilic with a LogP of 3.44, while the 6-formyl analog (CAS 60656-63-5) is markedly more hydrophilic with a LogP of -1.4 . This quantitative spread indicates that the target compound is neither excessively hydrophobic nor overly polar, making it a versatile starting point for further derivatization or biological testing.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (PSA) and Molecular Weight: Target Compound Offers a Favorable Balance for Cell Permeability

The target compound has a PSA of 93.31 Ų and a molecular weight (MW) of 255.27 g/mol. Both values fall within or near established guidelines for oral bioavailability (PSA < 140 Ų; MW < 500 g/mol). The 5-phenylbutyl analog (CAS 7752-63-8) exceeds the MW threshold (387.47 g/mol) and has a PSA of 89.02 Ų, while the 6-formyl analog has a modest PSA of 87.6 Ų but a very low MW (181.15 g/mol) and extreme hydrophilicity [1]. The target compound thus maintains a near-optimal balance, avoiding the high MW penalty of the 5-phenylbutyl analog without sacrificing the structural complexity needed for target engagement.

Polar surface area Molecular weight Bioavailability

Synthetic Utility as a Protected Aldehyde: Target Compound Functions as a Stable Latent Formyl Equivalent

The 6-diethoxymethyl group is a well-established protected aldehyde equivalent that remains stable under basic conditions and can be selectively deprotected under acidic conditions to yield the reactive 6-formyl derivative . The target compound is documented as an upstream precursor for the synthesis of the 6-formyl analog (CAS 60656-63-5), demonstrating its practical utility in multi-step syntheses [1]. In contrast, the free 6-formyl analog is inherently more reactive and prone to unwanted side reactions (e.g., oxidation, Schiff base formation), compromising storage stability and synthetic versatility.

Synthetic intermediate Protecting group Aldehyde surrogate

Differentiation by Aqueous Solubility Predictors: Advantage Over the Highly Lipophilic 5-Phenylbutyl Analog

Based on the calculated LogP values, the target compound (LogP 0.87) is predicted to have substantially higher aqueous solubility than the 5-phenylbutyl analog (LogP 3.44). While experimentally measured solubility data are not directly available, the Lipinski and Modified Yalkowsky models indicate that each log unit increase in LogP can decrease aqueous solubility by roughly an order of magnitude [1]. Thus, the target compound's 2.57-log-unit lower LogP suggests a theoretically higher solubility by a factor of ~370, assuming a linear free-energy relationship. This differential is critical for biological assay design where poor solubility can lead to false negatives or aggregation.

Aqueous solubility Formulation DMPK

Recommended Application Scenarios for N-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide Based on Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

The target compound's LogP of 0.87 is within the optimal range for CNS drug candidates and avoids the excessive lipophilicity of the 5-phenylbutyl analog (LogP 3.44), which could lead to promiscuous binding and rapid metabolic clearance . Researchers should prioritize this compound when optimizing lead series for improved drug-like properties, as it offers a starting scaffold with a favorable solubility-permeability balance.

Multi-Step Synthesis Requiring a Protected Formyl Intermediate

The 6-diethoxymethyl group provides a robust latent aldehyde functionality that withstands basic and nucleophilic reaction conditions . This makes the compound ideal for complex synthetic sequences where late-stage unmasking of the formyl group is needed for subsequent condensations or bioconjugation. Procurement for medicinal chemistry laboratories focused on library synthesis should prioritize this compound over the free 6-formyl analog (CAS 60656-63-5), which offers less synthetic flexibility.

Cell-Based Assays with Stringent Solubility Requirements

In high-throughput screening cascades where compounds are tested in aqueous buffer at micromolar concentrations, the predicted solubility advantage of the target compound over the 5-phenylbutyl analog (estimated ~370-fold based on LogP difference) reduces the risk of false negatives due to precipitation [1]. This supports its selection in early-stage biological profiling.

Production of 6-Formyl Derivatives via Controlled Deprotection

The documented use of the target compound as an upstream precursor for the 6-formyl analog (CAS 60656-63-5) validates its role in generating reactive aldehyde intermediates under controlled acidic conditions [2]. This scenario is relevant for industrial process chemistry where reproducible, on-demand generation of the formyl species is critical.

Quote Request

Request a Quote for n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.